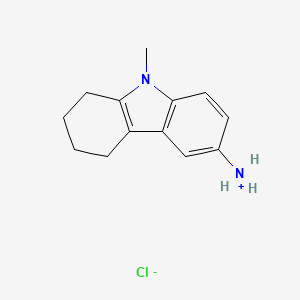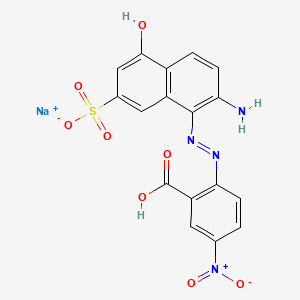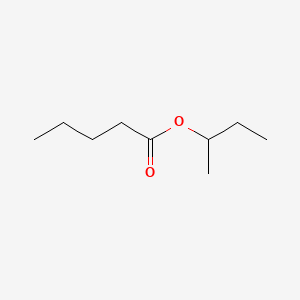
butan-2-yl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl pentanoate, also known as sec-butyl pentanoate, is an ester compound with the molecular formula C9H18O2. It is formed by the esterification of butan-2-ol and pentanoic acid. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butan-2-yl pentanoate can be synthesized through the esterification reaction between butan-2-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, butan-2-ol and pentanoic acid, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal conversion rates. The ester product is then separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl pentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butan-2-ol and pentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Butan-2-ol and pentanoic acid.
Reduction: Butan-2-ol and pentanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Butan-2-yl pentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in bio-trickling filters for the treatment of industrial waste gases.
Medicine: Explored for its potential neuroprotective effects in the design and synthesis of new analogues.
Industry: Utilized in the flavor and fragrance industry due to its fruity odor.
Mécanisme D'action
The mechanism of action of butan-2-yl pentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating metabolic activity and enhancing the production of certain metabolites. For example, it has been shown to induce the production of interleukin-10 (IL-10) in lymphocytes by reprogramming their metabolic activity towards elevated glucose oxidation.
Comparaison Avec Des Composés Similaires
Butan-2-yl pentanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific combination of butan-2-ol and pentanoic acid, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
23361-74-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
butan-2-yl pentanoate |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(10)11-8(3)5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
WKIZFWVLAYCRDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)



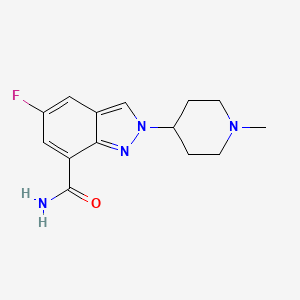
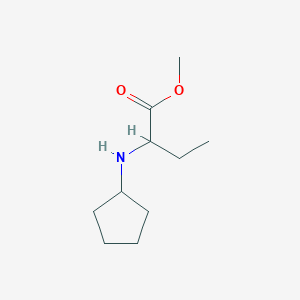

![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)


